4-chloro-N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide
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Overview
Description
4-chloro-N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro and thioxoimidazolidinyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide typically involves the condensation of 2-chlorobenzoyl chloride with 2-chloroaniline in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-chloro-N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-chlorophenyl)benzamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- N-(4-chlorophenyl)-2-nitrobenzamide .
Uniqueness
4-chloro-N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide is unique due to its specific substitution pattern and the presence of the thioxoimidazolidinyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H16Cl2N4O3S |
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Molecular Weight |
451.3 g/mol |
IUPAC Name |
4-chloro-N-[5-[2-(2-chloroanilino)-2-oxoethyl]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide |
InChI |
InChI=1S/C19H16Cl2N4O3S/c1-24-18(28)15(10-16(26)22-14-5-3-2-4-13(14)21)25(19(24)29)23-17(27)11-6-8-12(20)9-7-11/h2-9,15H,10H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
YYFWYUKAURSUAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(N(C1=S)NC(=O)C2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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